2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a unique heterocyclic framework. Its molecular formula is C₁₇H₁₉NO₄, with a molecular weight of 301.34 g/mol . The structure comprises:
- An acetamide linker bridging the dihydrobenzofuran and a pyridin-3-ylmethyl group substituted with a furan-2-yl ring at the 5-position. This design introduces conjugated systems that may enhance binding affinity in biological targets.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-22(2)10-16-5-3-6-19(21(16)28-22)27-14-20(25)24-12-15-9-17(13-23-11-15)18-7-4-8-26-18/h3-9,11,13H,10,12,14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJLZDRIWPQQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC(=CN=C3)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic molecule that exhibits significant biological activity, particularly in the realms of cancer treatment and immune modulation. Its unique structure combines a benzofuran moiety with a pyridine derivative, contributing to its potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 300.35 g/mol. The compound's structure features a benzofuran unit linked via an ether bond to an acetamide group, which is further substituted with a furan-pyridine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₃ |
| Molecular Weight | 300.35 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound primarily acts as an indoleamine 2,3-dioxygenase (IDO) inhibitor. IDO is an enzyme involved in the catabolism of tryptophan and plays a crucial role in immune regulation and tumor progression. By inhibiting IDO, this compound can enhance anti-tumor immunity and potentially improve the efficacy of cancer therapies .
Key Mechanistic Insights:
- Immune Modulation : The inhibition of IDO leads to increased levels of tryptophan and downstream metabolites that can enhance T-cell proliferation and activity.
- Anti-Cancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Biological Activity
The biological activity of this compound has been assessed in several studies:
In Vitro Studies
-
Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) and leukemia cells (K562). IC50 values in these assays ranged from 200 nM to 500 nM , indicating potent anti-cancer activity .
Cell Line IC50 (nM) PC-3 200 - 500 K562 Not specified - Mechanistic Studies : In studies examining cell cycle progression, the compound caused significant arrest at the G2/M phase, consistent with its role as a tubulin polymerization inhibitor .
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic efficacy of this compound:
- Tumor Xenograft Models : In nude mice bearing xenografts, treatment with the compound led to reduced tumor growth compared to controls, supporting its potential as an anti-cancer agent .
Case Studies
Several case studies highlight the biological relevance of similar compounds in clinical settings:
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
-
Indoleamine 2,3-Dioxygenase Inhibition :
- The compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan into kynurenine. IDO plays a crucial role in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer therapies .
-
Antioxidant Properties :
- The compound's structure suggests potential antioxidant properties, which may protect against oxidative stress-related damage in various biological systems.
- Neuroprotective Effects :
Applications in Drug Development
The unique properties of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide make it a candidate for various therapeutic applications:
-
Cancer Therapy :
- As an IDO inhibitor, this compound could be developed as an adjunct therapy in cancer treatment to enhance immune responses against tumors.
-
Neurological Disorders :
- Its potential neuroprotective effects position it as a candidate for further research in treating conditions such as Alzheimer's disease and Parkinson's disease.
-
Anti-inflammatory Applications :
- Given its antioxidant properties, there is potential for use in formulations aimed at reducing inflammation and oxidative stress.
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
Key Observations:
Heterocyclic Diversity: The target compound’s dihydrobenzofuran and furan-pyridine systems distinguish it from pesticidal chloroacetamides (e.g., alachlor) , which prioritize halogenated electrophilic centers for herbicidal activity.
Substituent Impact :
- Replacing the pyridinylmethyl-furan group with an o-tolyl moiety (as in ) reduces steric bulk and conjugation, likely affecting binding kinetics in receptor interactions.
- Pharmacopeial compounds (e.g., e, f, g ) feature peptide-like backbones (e.g., diphenylhexan-yl), suggesting protease or kinase targeting, whereas the target’s rigid heterocycles may favor allosteric modulation.
Physicochemical Properties :
- The target’s molecular weight (301.34) places it within the "drug-like" range (200–500 Da), contrasting with simpler pesticidal acetamides (e.g., pretilachlor, 311.86 g/mol ), which prioritize volatility and membrane penetration.
Functional and Application Differences
- Pharmaceutical vs. Pesticidal Use: The target compound’s oxygen-rich, non-halogenated structure contrasts with pesticidal acetamides (e.g., alachlor ), which rely on chloro groups for electrophilic reactivity. This suggests divergent mechanisms of action.
- Heterocyclic Rigidity : The dihydrobenzofuran ring in the target may enhance metabolic stability compared to linear alkyl chains in Pharmacopeial compounds (e.g., Compound m ), which are prone to oxidative degradation.
Research Implications
- Structure-Activity Relationships (SAR): The furan-pyridine substituent in the target could improve binding to nicotinic acetylcholine receptors (nAChRs) or kinases, whereas dihydrobenzofuran may reduce torsional strain versus non-fused rings .
- Synthetic Accessibility : highlights commercial availability of pyridinylmethyl-furan building blocks, suggesting feasible scalability for the target compound.
Q & A
Q. What are the key synthetic pathways and purification strategies for this compound?
The synthesis typically involves multi-step organic reactions, including substitution, condensation, and functional group modifications. A common approach includes:
- Substitution reactions under alkaline or acidic conditions to introduce heterocyclic moieties (e.g., pyridine or furan) .
- Condensation reactions using condensing agents (e.g., DCC or EDC) to form acetamide linkages .
- Purification via column chromatography (silica gel) or recrystallization to achieve >95% purity .
Q. Example Reaction Conditions :
| Step | Reaction Type | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | Substitution | DMF | 80°C | K₂CO₃ | 65–75 |
| 2 | Condensation | THF | RT | EDC/HOBt | 50–60 |
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
Q. What in vitro assays are used for preliminary biological screening?
- Enzyme inhibition assays (e.g., kinase or protease targets) to measure IC₅₀ values .
- Cellular viability assays (MTT or ATP-luciferase) in cancer cell lines to assess cytotoxicity .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale synthesis?
- Solvent optimization : Replacing DMF with acetonitrile reduces side reactions in substitution steps .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve efficiency in heterocyclic coupling reactions .
- Intermediate stabilization : Protecting groups (e.g., Boc) prevent degradation of furan-2-ylmethyl intermediates .
Q. How do structural modifications impact target binding affinity?
Q. What methodologies resolve contradictions in biological activity data?
- Dose-response curve normalization to account for batch-to-batch variability in compound purity .
- Orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) to validate mechanisms .
Q. Example Data Contradiction Resolution :
| Assay Type | Observed IC₅₀ (μM) | Proposed Reason | Resolution Strategy |
|---|---|---|---|
| Enzymatic | 0.5 | High purity | Repeat with HPLC-purified sample |
| Cellular | 5.0 | Low permeability | Use prodrug derivatives |
Q. How can computational tools predict off-target interactions?
Q. What strategies improve metabolic stability in preclinical studies?
- Isotope labeling (¹⁴C or ³H) tracks metabolic pathways in hepatocyte models .
- Prodrug design : Esterification of the acetamide group reduces first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
